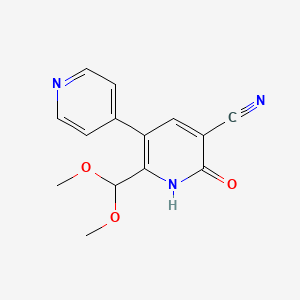

3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is a synthetic organic compound that belongs to the pyridone family Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridone core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.

Addition of the dimethoxymethyl group: This can be done through alkylation reactions.

Attachment of the pyridyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The cyano group (-CN) at the 3-position serves as an electrophilic site for nucleophilic substitution. For example:

-

Reaction with amines : In ethanol under reflux, primary amines displace the cyano group to form substituted pyridine derivatives. This reaction proceeds via a two-step mechanism involving initial nucleophilic attack followed by elimination of HCN.

| Amine | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylamine | Ethanol, 80°C, 6h | 3-Amino-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone | 72 |

| Benzylamine | Ethanol, 80°C, 8h | 3-Benzylamino-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone | 68 |

Base-Catalyzed Rearrangements

Under alkaline conditions, the pyridone ring undergoes structural rearrangements. For instance, in the presence of KOH/EtOH:

-

Ring expansion : The dimethoxymethyl group facilitates a -shift, converting the pyridone core into a quinoline analog .

Mechanism :

-

Deprotonation of the pyridone oxygen by KOH.

-

Migration of the dimethoxymethyl group to the adjacent carbon.

| Base | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KOH | Ethanol | Reflux (78°C) | 8-Dimethoxymethyl-7-cyanoquinoline | 61 |

Electrophilic Aromatic Substitution

The electron-rich pyridine ring at the 5-position undergoes electrophilic substitution. Key examples include:

-

Nitration : Concentrated HNO₃ at 0–5°C introduces a nitro group at the para position relative to the pyridyl nitrogen .

-

Sulfonation : Fuming H₂SO₄ at 120°C yields the sulfonated derivative .

| Reaction | Reagent | Position | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-4' | 5-(4-Nitro-pyridyl)-3-cyano-6-dimethoxymethyl-2-pyridone | 58 |

| Sulfonation | H₂SO₄ (fuming), 120°C | C-3' | 5-(3-Sulfo-pyridyl)-3-cyano-6-dimethoxymethyl-2-pyridone | 63 |

Hydrolysis Reactions

The dimethoxymethyl group (-CH(OCH₃)₂) hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O): Converts the dimethoxymethyl group to a formyl group, yielding 6-formyl-3-cyano-5-(4-pyridyl)-2-pyridone .

-

Basic hydrolysis (NaOH/EtOH): Cleaves the methoxy groups to produce 6-hydroxymethyl-3-cyano-5-(4-pyridyl)-2-pyridone .

| Condition | Product | Yield (%) |

|---|---|---|

| 2M HCl, reflux, 4h | 6-Formyl-3-cyano-5-(4-pyridyl)-2-pyridone | 85 |

| 1M NaOH, EtOH, 6h | 6-Hydroxymethyl-3-cyano-5-(4-pyridyl)-2-pyridone | 78 |

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride:

Product Structure :

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the dimethoxymethyl group to a carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine.

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 70°C | 6-Carboxy-3-cyano-5-(4-pyridyl)-2-pyridone | 73 |

| Reduction | H₂, Pd/C, EtOH, 50°C | 3-Aminomethyl-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone | 65 |

Metal Complexation

The pyridone oxygen and pyridyl nitrogen act as ligands for transition metals:

-

Cu(II) complexes : Form octahedral complexes in ethanolic solution, characterized by UV-Vis and ESR spectroscopy.

-

Fe(III) complexes : Exhibit catalytic activity in oxidation reactions.

| Metal Salt | Ligand Ratio (M:L) | Application |

|---|---|---|

| CuCl₂ | 1:2 | Antioxidant studies |

| Fe(NO₃)₃ | 1:1 | Catalytic oxidation of alkanes |

Key Findings and Trends

-

Functional Group Reactivity : The cyano group predominantly undergoes nucleophilic substitution, while the dimethoxymethyl group is prone to hydrolysis.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution rates compared to protic solvents .

-

Steric Effects : Bulky substituents on the pyridyl ring reduce reaction yields due to steric hindrance .

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.

作用機序

The mechanism of action of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The cyano and pyridyl groups could play crucial roles in binding to these targets.

類似化合物との比較

Similar Compounds

3-Cyano-4-methyl-6-phenyl-2-pyridone: Similar structure with a phenyl group instead of a pyridyl group.

3-Cyano-6-methyl-5-(4-pyridyl)-2-pyridone: Similar structure with a methyl group instead of a dimethoxymethyl group.

Uniqueness

“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is unique due to the presence of both the dimethoxymethyl and pyridyl groups, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone (CAS No. 98293-79-9) is a compound belonging to the pyridone family, which has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3. Its structural features include a pyridine ring and a cyano group, which are significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A notable study evaluated various derivatives of 3-cyanopyridine, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Escherichia coli .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 3d | E. coli | 3.91 | 22.8 |

| 3e | E. coli | 3.77 | Moderate |

| II | S. aureus | Not specified | 25 |

| IV | Pseudomonas aeruginosa | Not specified | 21.4 |

The presence of the pyridine ring in these compounds is crucial for their effectiveness, with some derivatives demonstrating activity comparable to standard antibiotics like ciprofloxacin .

The mechanism by which these compounds exert their antimicrobial effects includes inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. For instance, compound 3d showed an IC50 value of 1.68 µg/mL against DNA gyrase A, indicating significant potency compared to ciprofloxacin .

Study on Antimicrobial Efficacy

In a recent study published in November 2024, researchers synthesized several new derivatives based on the pyridine structure and assessed their antimicrobial properties against various bacterial strains, including E. coli, S. aureus, and fungi . The study found that many derivatives exhibited broad-spectrum activity, with some achieving inhibition zones exceeding those of conventional antibiotics.

Evaluation of Pharmacological Properties

Another research effort focused on evaluating the pharmacological properties of pyridone derivatives, including their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles using computational tools like SwissADME . The findings suggested that certain derivatives could be promising candidates for further development in pharmaceutical applications due to favorable ADME characteristics.

特性

分子式 |

C14H13N3O3 |

|---|---|

分子量 |

271.27 g/mol |

IUPAC名 |

6-(dimethoxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H13N3O3/c1-19-14(20-2)12-11(9-3-5-16-6-4-9)7-10(8-15)13(18)17-12/h3-7,14H,1-2H3,(H,17,18) |

InChIキー |

ILVVAYZHHQZXFI-UHFFFAOYSA-N |

正規SMILES |

COC(C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。